N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-28-15-6-3-13(4-7-15)11-18(24)21-20-23-22-19(27-20)14-5-8-16-17(12-14)26-10-9-25-16/h3-8,12H,2,9-11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSQKBZWEMLRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole moiety and a dihydrobenzo[dioxin] component. Its molecular formula is , and it has a molecular weight of approximately 360.44 g/mol. The presence of the oxadiazole ring is significant as it is known for various biological activities.
-
Anticancer Activity : The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit key enzymes involved in cancer progression, such as:
- Glycogen Synthase Kinase-3 (GSK-3) : This enzyme is implicated in several signaling pathways related to cancer cell proliferation and survival. Inhibition of GSK-3 has been linked to reduced tumor growth and improved apoptosis in cancer cells .
- Histone Deacetylases (HDAC) : Compounds targeting HDACs can lead to increased acetylation of histones, resulting in altered gene expression that favors apoptosis in cancer cells .
- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with oxadiazole derivatives. This activity may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of GSK-3 | |
| Anticancer | HDAC inhibition | |
| Antimicrobial | Disruption of bacterial metabolism | |
| Antioxidant | Scavenging free radicals |
Case Studies
- In vitro Studies on Cancer Cell Lines : Various studies have demonstrated the efficacy of oxadiazole derivatives against different cancer cell lines. For instance, compounds similar to this compound showed significant cytotoxicity against breast and lung cancer cells when tested in vitro .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicates that modifications on the oxadiazole ring can significantly enhance biological activity. For example, substituents on the phenyl ring have been shown to influence the potency against GSK-3 .
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer potential of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide through various mechanisms:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs). This inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines like MCF-7 and MDA-MB-231 .
- Case Study : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability (up to 86%) in several cancer cell lines. The induction of DNA damage response was evidenced by increased levels of phosphorylated H2AX and cleaved PARP.
Antimalarial Activity
The compound exhibits promising antimalarial properties:
- Efficacy : Preliminary studies suggest that this compound can effectively inhibit the growth of Plasmodium falciparum in vitro. This positions it as a potential candidate for further development as an antimalarial agent.
Antioxidant Activity
The antioxidant capabilities of this compound have also been investigated:
- Mechanism : The presence of the oxadiazole moiety contributes to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage and may enhance the therapeutic efficacy of other treatments.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Cell Lines/Organisms Tested | Efficacy Observed |
|---|---|---|---|
| Anticancer | Enzyme inhibition and apoptosis induction | MCF-7, MDA-MB-231 | Up to 86% reduction in viability |
| Antimalarial | Inhibition of Plasmodium growth | Plasmodium falciparum (in vitro) | Significant inhibition observed |
| Antioxidant | Free radical scavenging | Various biological assays | Effective in reducing oxidative stress |
Future Research Directions
The unique structural features of this compound warrant further exploration into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:
- In Vivo Studies : To validate the efficacy observed in vitro and assess the pharmacological profile.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and therapeutic effectiveness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
